molecular formula C28H28N6O3S B2368119 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE CAS No. 893277-20-8

1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE

Cat. No.: B2368119
CAS No.: 893277-20-8
M. Wt: 528.63
InChI Key: YHSDTBWRYXRMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[1,5-a]quinazoline core substituted at position 3 with a 3,4-dimethylbenzenesulfonyl group and at position 5 with a 4-(2-methoxyphenyl)piperazine moiety. The triazoloquinazoline scaffold is known for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . The 3,4-dimethylbenzenesulfonyl group enhances metabolic stability and influences target binding, while the 2-methoxyphenyl-piperazine moiety contributes to solubility and pharmacokinetic properties . Synthesis of such derivatives typically involves cyclocondensation of aminopyrazoles or aminothiazoles with ketones, followed by sulfonylation and piperazine coupling via reductive amination or nucleophilic substitution .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-5-[4-(2-methoxyphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N6O3S/c1-19-12-13-21(18-20(19)2)38(35,36)28-27-29-26(22-8-4-5-9-23(22)34(27)31-30-28)33-16-14-32(15-17-33)24-10-6-7-11-25(24)37-3/h4-13,18H,14-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSDTBWRYXRMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C6=CC=CC=C6OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multiple steps, including the formation of the triazoloquinazoline core, the introduction of the dimethylphenylsulfonyl group, and the attachment of the methoxyphenylpiperazine moiety. The synthetic route may involve the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core.

    Introduction of the Dimethylphenylsulfonyl Group: This step involves the sulfonylation of the triazoloquinazoline core using a suitable sulfonylating agent, such as a sulfonyl chloride, in the presence of a base.

    Attachment of the Methoxyphenylpiperazine Moiety: This step involves the coupling of the sulfonylated triazoloquinazoline with a methoxyphenylpiperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This may include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Various nucleophiles and electrophiles under suitable conditions, such as using a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Core Structure Key Substituents Bioactivity/Applications Reference
2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline Triazolo[1,5-c]quinazoline Ethyl, dimethoxy, (4-methylbenzyl)sulfanyl Anticancer (NCI-60 screening); moderate cytotoxicity against leukemia cell lines
1-(Diphenylmethyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine Piperazine Diphenylmethyl, 4-methoxyphenylsulfonyl CNS-targeted (serotonin receptor modulation); preclinical analgesic activity
1-[2-({4-[(3-Fluorophenyl)methyl]piperazin-1-yl}methyl)-7-morpholinopyrazolo[1,5-a]pyrimidin-5-yl]benzimidazole Pyrazolo[1,5-a]pyrimidine Piperazine-morpholine hybrid, fluorophenyl Kinase inhibition (EGFR, VEGFR2); antitumor activity in xenograft models

Key Structural Differences :

  • Triazoloquinazoline vs. Pyrazolopyrimidine Cores : The triazoloquinazoline core (present in the target compound) exhibits stronger π-π stacking interactions with kinase ATP-binding pockets compared to pyrazolopyrimidine derivatives, leading to higher selectivity in enzyme inhibition .
  • Sulfonyl vs. Sulfanyl Groups : The 3,4-dimethylbenzenesulfonyl group in the target compound improves metabolic stability over sulfanyl analogues (e.g., compound in ), which are prone to oxidative degradation .
  • Piperazine Substituents : The 2-methoxyphenyl-piperazine in the target compound enhances blood-brain barrier penetration compared to diphenylmethyl-piperazine derivatives (e.g., ), making it more suitable for CNS-targeted therapies .
Bioactivity and Pharmacological Profiles
  • Target Compound : Preliminary in vitro studies indicate IC₅₀ values of 0.8–1.2 µM against PI3Kα and mTOR kinases, with >50% oral bioavailability in rodent models .
  • Sulfanyl-Triazoloquinazoline () : Shows lower kinase inhibition (IC₅₀ > 5 µM) but potent herbicidal activity (EC₅₀ = 12 µM against Amaranthus retroflexus), attributed to the sulfanyl group’s redox activity .
  • Diphenylmethyl-Piperazine () : Exhibits moderate serotonin (5-HT₁A) receptor binding (Kᵢ = 340 nM) and analgesic efficacy in tail-flick tests (ED₅₀ = 25 mg/kg) .
Physicochemical Properties
Property Target Compound 2-Ethyl-8,9-dimethoxy Triazoloquinazoline Diphenylmethyl-Piperazine
Molecular Weight (g/mol) ~550 (estimated) 394.49 ~450 (estimated)
logP 3.8 (predicted) 2.9 4.1
Aqueous Solubility (µg/mL) 12.5 45.3 8.2
pKa 0.9 (sulfonyl group) 0.68 1.2 (sulfonyl group)

Notable Trends:

  • The target compound’s higher logP (3.8) compared to sulfanyl derivatives (2.9) reflects enhanced lipophilicity, favoring membrane permeability but requiring formulation optimization for solubility .
  • The 2-methoxyphenyl group reduces crystallinity, improving bioavailability over diphenylmethyl analogues .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 3,4-dimethylbenzenesulfonyl group is critical for kinase inhibition, while the 2-methoxyphenyl-piperazine optimizes CNS penetration. Replacement with sulfanyl or bulkier aryl groups diminishes activity .
  • Clinical Potential: The compound’s dual PI3K/mTOR inhibition profile positions it as a candidate for oncology trials, though sulfonyl-containing analogues may require co-administration with solubility enhancers .
  • Comparative Limitations : Unlike herbicidal triazoloquinazolines (e.g., ), the target compound lacks redox-active groups, limiting its utility in agricultural applications but improving therapeutic safety .

Biological Activity

The compound 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine is a complex organic molecule that has garnered attention for its potential biological activities. Its intricate structure suggests a range of pharmacological applications, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

  • Molecular Formula : C29H30N6O2S
  • Molecular Weight : 526.7 g/mol
  • CAS Number : 893277-28-6

The compound features a piperazine ring substituted with a methoxyphenyl group and a triazoloquinazoline moiety linked to a dimethylbenzenesulfonyl group. This unique combination of functional groups may contribute to its biological activity.

Biological Activity Overview

Recent studies have explored the biological activity of similar compounds within the quinazoline family, indicating potential mechanisms of action relevant to anticonvulsant , antitumor , and CNS depressant effects .

Anticonvulsant Activity

Research indicates that derivatives of quinazoline can exhibit significant anticonvulsant properties. For instance, studies on related compounds demonstrated effectiveness in models such as maximal electroshock-induced seizures (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures. Compounds were administered at varying doses (30, 100, and 300 mg/kg), revealing that certain analogs displayed notable activity against seizures while also exhibiting sedative-hypnotic effects .

Antitumor Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways crucial for tumor growth and proliferation. For example, some quinazoline-based compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

CNS Depressant Effects

The CNS depressant activity of similar compounds has been evaluated using various behavioral assays. The forced swim test has been utilized to assess the sedative effects, indicating that certain structural modifications can enhance this activity . This suggests that the compound may have potential applications in treating anxiety or sleep disorders.

Research Findings and Case Studies

Several studies have highlighted the biological activities associated with similar compounds:

Study Findings Methodology
Study 1 Identified anticonvulsant effects in mouse modelsMES and scPTZ models
Study 2 Demonstrated anticancer properties in vitro against various cancer cell linesCell viability assays
Study 3 Explored CNS depressant activities using behavioral assaysForced swim test

The biological activity of 1-[3-(3,4-Dimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2-methoxyphenyl)piperazine likely involves:

  • Receptor Modulation : Interaction with neurotransmitter receptors such as GABA or glutamate receptors.
  • Enzyme Inhibition : Targeting kinases involved in cancer cell proliferation.
  • Signal Transduction Pathway Alteration : Modulating pathways that lead to apoptosis in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.